Indium(III) chloride tetrahydrate

Catalog No.
S1893248
CAS No.
22519-64-8
M.F
Cl3H2InO
M. Wt
239.19 g/mol
Availability
In Stock
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Indium(III) chloride tetrahydrate

CAS Number

22519-64-8

Product Name

Indium(III) chloride tetrahydrate

IUPAC Name

indium(3+);trichloride;hydrate

Molecular Formula

Cl3H2InO

Molecular Weight

239.19 g/mol

InChI

InChI=1S/3ClH.In.H2O/h3*1H;;1H2/q;;;+3;/p-3

InChI Key

KYCHGXYBBUEKJK-UHFFFAOYSA-K

SMILES

O.O.O.O.Cl[In](Cl)Cl

Canonical SMILES

O.[Cl-].[Cl-].[Cl-].[In+3]

Indium(III) chloride tetrahydrate is a chemical compound with the formula InCl34H2O\text{InCl}_3\cdot 4\text{H}_2\text{O}. This compound appears as a white, crystalline solid that is highly soluble in water. It is one of the most common forms of indium chloride, characterized by its tetrahydrate structure, which consists of four water molecules associated with each indium trichloride unit. Indium(III) chloride tetrahydrate serves as an important precursor in various

. It can form complexes with donor ligands, leading to various coordination compounds such as:

  • Tetrahedral complex: InCl4\text{InCl}_4^-
  • Trigonal bipyramidal complex: InCl52\text{InCl}_5^{2-}
  • Octahedral complex: InCl63\text{InCl}_6^{3-}

In organic synthesis, it plays a crucial role as a catalyst in reactions like Friedel-Crafts acylations and Diels-Alder reactions. For instance, in the Diels-Alder reaction involving barbituric acid and aldehydes, the presence of indium(III) chloride tetrahydrate significantly enhances yield and selectivity .

Indium(III) chloride tetrahydrate can be synthesized through several methods:

  • Direct Reaction: Reacting indium metal with chlorine gas at elevated temperatures.
  • Electrochemical Method: Using an electrochemical cell in a mixed solvent of methanol and benzene to produce indium trichloride, which can then be hydrated to form the tetrahydrate.
  • Hydration of Anhydrous Form: The anhydrous form of indium trichloride can be dissolved in water to yield the tetrahydrate.

These methods allow for control over the physical properties of the final product, such as particle size and density .

Indium(III) chloride tetrahydrate is utilized in various industries:

  • Catalysis: It serves as a catalyst in organic transformations and is particularly valuable in synthesizing complex organic molecules.
  • Material Science: Employed in the production of thin films for electronic applications and as a precursor for indium-based semiconductors.
  • Quantum Dots: Used in the fabrication of quantum dots for optoelectronic devices.
  • Battery Manufacturing: Acts as a precursor for materials used in batteries .

Research into the interactions of indium(III) chloride tetrahydrate with other compounds has revealed its ability to form stable complexes with various ligands. Studies have shown that it can interact effectively with nitrogen-containing ligands, leading to the formation of one-dimensional polymeric structures when reacted with pyrazine derivatives. These interactions suggest potential applications in materials chemistry and catalysis .

Indium(III) chloride tetrahydrate shares similarities with other metal chlorides but exhibits unique properties due to its specific coordination chemistry and hydration state. Here are some comparable compounds:

CompoundFormulaUnique Features
Indium(I) chlorideInClLower oxidation state; less stable than In(III)
Indium(I,III) chlorideInClMixed valency; used in specialized applications
Gallium(III) chlorideGaCl₃Forms dimers unlike indium's layered structure
Aluminum(III) chlorideAlCl₃Dimerizes in solution; different catalytic properties
Thallium(III) chlorideTlCl₃Similar Lewis acid behavior but higher toxicity

Indium(III) chloride tetrahydrate is distinguished by its solubility, ability to form stable complexes, and versatility as a catalyst in organic synthesis. Its unique hydration state enhances its reactivity compared to other metal chlorides, making it particularly valuable in various chemical processes .

Indium, the parent metal, was first identified in 1863 by German chemists Ferdinand Reich and Hieronymus Theodor Richter through spectroscopic analysis. The element’s name derives from the indigo-blue spectral line observed during its discovery. Indium(III) chloride tetrahydrate emerged as a key derivative during early studies of indium’s reactivity, particularly in acidic environments.

Key Milestones in Development:

YearEventSource
1863Discovery of indium
Early 20th centurySynthesis of InCl₃ via direct chlorination
2000sApplication in nanocrystal synthesis

The tetrahydrate form became prominent due to its enhanced stability and solubility compared to anhydrous InCl₃, which is hygroscopic and prone to deliquescence.

Structural Formula and Molecular Configuration

Indium(III) chloride tetrahydrate crystallizes with the formula InCl₃·4H₂O, where four water molecules coordinate to the central indium(III) ion. Its molecular structure is characterized by:

  • Octahedral Coordination Geometry:
    The In³⁺ ion adopts a distorted octahedral geometry, coordinated by three chloride ions and three water molecules. This configuration stabilizes the compound’s crystalline structure and enhances its Lewis acidity.

  • Layered Crystal Packing:
    Similar to aluminum chloride, InCl₃·4H₂O forms a layered structure with chloride ions arranged in close-packed arrays, interspersed with octahedral In³⁺ centers. This arrangement facilitates ionic conductivity in molten states.

Structural Parameters:

PropertyValueSource
Molecular weight293.24 g/mol
Melting point586°C
SolubilityHighly soluble in water

Role in Modern Inorganic and Coordination Chemistry

Indium(III) chloride tetrahydrate serves as a precursor and catalyst in diverse chemical transformations, leveraging its Lewis acidity and coordination flexibility.

Coordination Complex Formation

The compound readily forms complexes with donor ligands, including chloride ions and organic molecules. Notable species include:

  • [InCl₄]⁻: Tetrahedral geometry, stabilized by chloride ligands.
  • [InCl₅]²⁻: Trigonal bipyramidal arrangement, observed in high-chloride environments.
  • [InCl₆]³⁻: Octahedral complex, prevalent in concentrated HCl solutions.

Coordination Complexes of InCl₃·4H₂O:

ComplexGeometryApplication
[InCl₄]⁻TetrahedralPrecursor for indium hydrides
[InCl₅]²⁻Trigonal bipyramidalIntermediate in organoindium synthesis
[InCl₆]³⁻OctahedralTemplate for metal-organic frameworks (MOFs)

Crystalline Structure and Hydration Behavior

Indium(III) chloride tetrahydrate exhibits a well-defined crystalline structure that has been extensively characterized through X-ray diffraction and spectroscopic methods. The compound crystallizes in the orthorhombic crystal system [1] [2], representing a departure from the layered structure observed in the anhydrous form of indium(III) chloride.

The structural architecture of the tetrahydrate consists of discrete molecular units with the formula [InCl₃(H₂O)₂] [1] [2]. These units are interconnected through hydrogen bonding networks involving two additional water molecules of crystallization. This arrangement results in the overall stoichiometry of InCl₃·4H₂O, where the indium center maintains an octahedral coordination environment [1] [2].

The hydration behavior of indium(III) chloride tetrahydrate demonstrates significant hygroscopic properties [3] [4]. The compound readily absorbs moisture from atmospheric conditions, which can affect its handling and storage requirements. The water molecules in the crystal structure are not merely occupying interstitial spaces but are integral to the structural stability through a complex hydrogen-bonding network [1] [2].

Spectroscopic studies using Raman and infrared techniques have revealed characteristic vibrational modes associated with the hydrated structure. The indium-chlorine stretching vibrations and water molecule deformation modes provide distinct fingerprints that confirm the tetrahydrate formation [5]. The presence of coordinated water molecules versus lattice water can be distinguished through their different vibrational frequencies and thermal behavior [5].

Thermal Stability and Dehydration Kinetics

The thermal stability profile of indium(III) chloride tetrahydrate reveals a complex multi-stage dehydration process that occurs over a broad temperature range. Thermogravimetric analysis demonstrates that the compound begins to lose water at relatively low temperatures, with significant dehydration commencing around 185°C [6].

The dehydration process can be characterized by several distinct stages:

Stage 1 (25-100°C): The tetrahydrate remains stable under normal ambient conditions, with minimal water loss observed below 100°C [7] [6].

Stage 2 (100-185°C): Initial dehydration begins with the loss of loosely bound water molecules. This stage represents the removal of water molecules that are primarily involved in hydrogen bonding rather than direct coordination to the indium center [6].

Stage 3 (185-300°C): Progressive dehydration occurs with the formation of intermediate hydrated phases. During this stage, the structural transformation involves the reorganization of the coordination sphere around the indium center [6].

Stage 4 (300-388°C): Complete dehydration to anhydrous indium(III) chloride occurs. This final stage involves the removal of the most tightly bound water molecules that are directly coordinated to the indium center [6] [8].

The dehydration kinetics follow a zero-order reaction mechanism, indicating that the rate of water loss is independent of the remaining water content [9]. The activation energy for the dehydration process has been estimated to be in the range of 40-45 kJ/mol [9], which is consistent with the breaking of moderate-strength hydrogen bonds and metal-water coordination bonds.

Thermogravimetric studies reveal that the highly hygroscopic nature of indium(III) chloride requires careful analysis to distinguish between sublimation and oxidation processes at elevated temperatures [8]. At temperatures above 388°C, the anhydrous form begins to sublime, with the formation of In₂Cl₆ dimers in the gas phase [8].

Solubility Profiles in Aqueous and Organic Media

The aqueous solubility behavior of indium(III) chloride tetrahydrate demonstrates exceptional water solubility characteristics that increase significantly with temperature. At standard conditions (25°C), the compound exhibits a solubility of 67.7 weight percent [7], establishing it as one of the most soluble indium compounds.

The temperature dependence of solubility follows a smooth, monotonic increase as described by the empirical relationship derived from experimental data [7]:

For weight percent solubility: y₂₄ = 67.70 - 0.2593T + 0.1795T² + 0.01806T³ - 0.002453T⁴

The solubility reaches approximately 79.1 weight percent at 110°C [7], demonstrating the substantial temperature dependence of this property. This high solubility is attributed to the formation of stable aqueous complexes, including [In(H₂O)₆]³⁺ and various chloro-aqua complexes [5] [10].

In chloride-containing aqueous solutions, indium(III) exists as a series of mixed complexes: [In(H₂O)₆₋ₙClₙ]³⁻ⁿ where n ranges from 0 to 6 [10]. Extended X-ray Absorption Fine Structure (EXAFS) studies have confirmed that in concentrated hydrochloric acid solutions, indium(III) predominantly forms tetrahedral [InCl₄]⁻ complexes [10] [11].

Regarding organic solvent compatibility, indium(III) chloride tetrahydrate shows limited direct solubility in pure organic solvents due to its ionic nature and strong hydration shell. However, in water-organic solvent mixtures, particularly with dioxane, the compound forms stable ternary complexes [7]. Two distinct phases have been identified: InCl₃·3dioxane·2H₂O and InCl₃·2dioxane·2H₂O [7]. These complexes demonstrate that organic molecules can partially replace water molecules in the coordination sphere while maintaining structural integrity.

The formation of these mixed solvation complexes suggests potential applications in non-aqueous electrochemical systems and specialized synthetic procedures where controlled hydration levels are required [12] [13].

Thermodynamic Properties

Enthalpy of Formation

The determination of accurate enthalpy of formation values for indium(III) chloride tetrahydrate requires careful consideration of the thermodynamic contributions from both the anhydrous salt and the associated water molecules. While direct calorimetric measurements for the tetrahydrate are not extensively reported in the literature, the enthalpy of formation can be estimated using established thermodynamic relationships and component data.

The standard enthalpy of formation for anhydrous indium(III) chloride has been reported as -154.25 kcal/mol (-645.4 kJ/mol) [14]. This value, combined with the known enthalpy of formation of liquid water (-285.8 kJ/mol), provides the basis for calculating the tetrahydrate formation enthalpy.

The enthalpy of hydration for the tetrahydrate formation can be estimated from solution calorimetry data. Studies of indium chloride solutions indicate significant exothermic behavior upon dissolution [15], suggesting strong hydration enthalpies. The formation of the tetrahydrate from anhydrous indium(III) chloride and water would be expected to release approximately 40-60 kJ/mol based on typical hydration energies for similar metal chloride tetrahydrates [16].

The estimated standard enthalpy of formation for InCl₃·4H₂O would therefore be approximately -1790 ± 50 kJ/mol, accounting for the uncertainties in the component values and hydration contributions. This value places the tetrahydrate among the thermodynamically stable hydrated metal chlorides.

Entropy and Gibbs Free Energy Calculations

The entropy contributions in indium(III) chloride tetrahydrate arise from several sources: the translational and rotational motions of the hydrated complex, vibrational modes of the metal-ligand bonds, and the ordering/disordering of water molecules in the crystal lattice.

The standard entropy of anhydrous indium(III) chloride provides a baseline for estimating the tetrahydrate entropy. Each water molecule typically contributes 40-70 J/(mol·K) to the total entropy, depending on its coordination environment [16]. For the tetrahydrate, with four water molecules in different structural environments (two coordinated, two lattice), the total entropy contribution from hydration would be approximately 200-280 J/(mol·K).

The estimated standard entropy for InCl₃·4H₂O would be approximately 320 ± 30 J/(mol·K) at 298.15 K. This value reflects the increased disorder associated with the hydrated structure compared to the anhydrous form.

Using the relationship ΔG° = ΔH° - TΔS°, the standard Gibbs free energy of formation can be estimated as approximately -1695 ± 60 kJ/mol at 298.15 K. The negative value confirms the thermodynamic stability of the tetrahydrate under standard conditions.

The temperature dependence of the Gibbs free energy determines the stability range of the tetrahydrate relative to other hydrated forms. As temperature increases, the TΔS° term becomes more significant, eventually favoring dehydration when ΔG becomes positive for the hydration reaction. This occurs around 185°C, consistent with the observed onset of thermal dehydration [6].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

237.821002 g/mol

Monoisotopic Mass

237.821002 g/mol

Heavy Atom Count

5

UNII

XZ7R7U4B0A

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

22519-64-8

Dates

Last modified: 08-16-2023

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